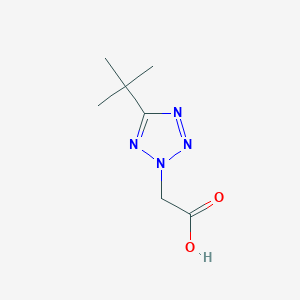![molecular formula C8H6ClN3O2 B2487790 Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate CAS No. 2089277-65-4](/img/structure/B2487790.png)
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate and related compounds often involves palladium-catalyzed coupling reactions, showcasing the versatility of palladium chemistry in constructing complex heterocycles. For example, palladium-catalyzed reactions of methyl 5-amino-4-chloro-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylacetylenes afford the corresponding 4-(arylethynyl)pyrrolopyrimidines, demonstrating the compound's role in forming novel heterocyclic systems (Tumkevičius & Masevičius, 2004).
Molecular Structure Analysis
The molecular structure of related pyrimidine derivatives has been elucidated through crystallographic studies, revealing insights into their conformation and electronic structures. For instance, studies on isostructural and isomorphous compounds such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine have contributed to understanding the polarization of electronic structures and the formation of hydrogen-bonded sheets, which are crucial for the compound's reactivity and interaction with other molecules (Trilleras et al., 2009).
Chemical Reactions and Properties
The compound's reactivity has been explored in various chemical transformations, including palladium-catalyzed cross-coupling reactions, which are instrumental in synthesizing densely substituted pyrrolopyrimidine derivatives. Such studies have led to the development of novel heterocyclic systems, indicating the compound's significant potential in synthetic organic chemistry (Dodonova et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are derivatives of pyrimidin-6-yl amino acids and possess fungicidal properties, can be synthesized using reactions involving Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate (Tumkevicius, Urbonas, & Vainilavicius, 2000).
- The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, including Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate, leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine (Zinchenko et al., 2018).
Applications in Heterocyclic Chemistry
- Palladium-catalyzed reactions involving Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate have been used to synthesize densely substituted pyrrolopyrimidine derivatives and novel heterocyclic systems like 1,3,4,6-tetraazadibenzo[cd,f]-azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
- The compound has been used in the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, offering potential in the exploration of new heterocyclic compounds (Tumkevicius et al., 2013).
Antiviral and Antibacterial Research
- Derivatives synthesized from reactions involving Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate have demonstrated potential antiviral and antibacterial activities. This highlights its significance in medicinal chemistry for the development of new pharmacological agents (Etemadi et al., 2016).
Propiedades
IUPAC Name |
methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)6-5-4(2-3-10-5)11-8(9)12-6/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVZICYQWWROAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC2=C1NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

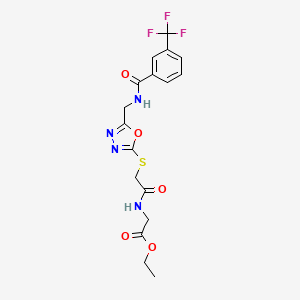

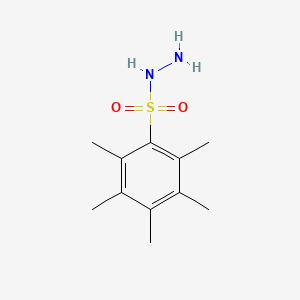
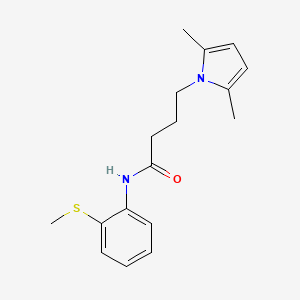
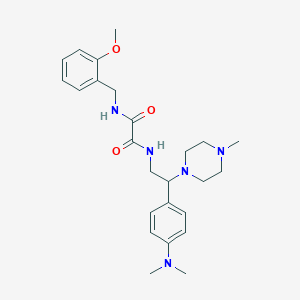

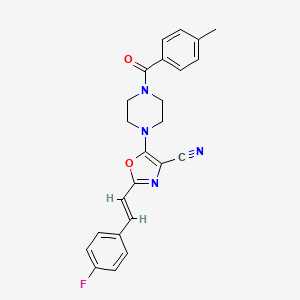

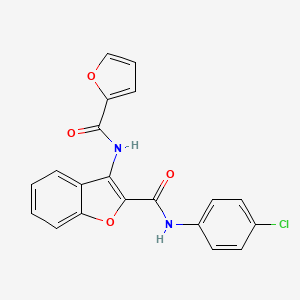
![(2-Bromo-5-methoxyphenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2487721.png)

![Butyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2487725.png)
![4-(4-bromobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2487727.png)
